1,4-Bis(10-undecenyloxy)benzene
Overview
Description
1,4-Bis(10-undecenyloxy)benzene is an organic compound with the molecular formula C28H46O2 It is characterized by a benzene ring substituted with two undecenyloxy groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(10-undecenyloxy)benzene can be synthesized through the reaction of 1,4-dihydroxybenzene with 10-undecenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(10-undecenyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-Bis(10-undecenyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(10-undecenyloxy)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecenyloxy groups can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(10-decyloxy)benzene
- 1,4-Bis(10-dodecyloxy)benzene
- 1,4-Bis(10-octenyloxy)benzene
Uniqueness
1,4-Bis(10-undecenyloxy)benzene is unique due to its specific chain length and the presence of double bonds in the undecenyloxy groups. This structural feature imparts distinct physical and chemical properties, such as enhanced reactivity and the ability to form self-assembled monolayers, which are not observed in its saturated or shorter-chain analogs.
Properties
IUPAC Name |
1,4-bis(undec-10-enoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFSIYFISCSTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629297 | |
Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138551-10-7 | |
Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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